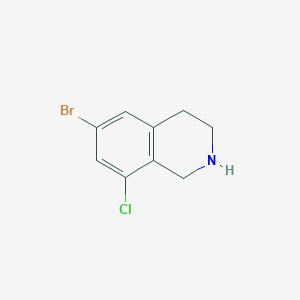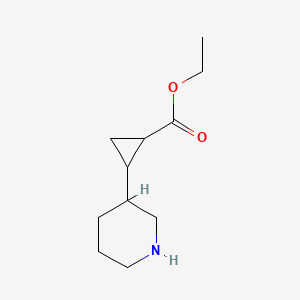
6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrClN and a molecular weight of 246.53 . It is a powder that is stored at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines, the core structure of the compound , has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The InChI code for 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . These reactions improve the atom economy, selectivity, and yield of the product .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 320.4±42.0 °C and a predicted density of 1.536±0.06 g/cm3 . Its pKa is predicted to be 8.00±0.20 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its biological activities and structure-activity relationship (SAR) studies . It’s part of the tetrahydroisoquinoline class, which has shown diverse biological activities against various pathogens and neurodegenerative disorders. Its analogs are synthesized and evaluated for antibacterial properties, making it a valuable scaffold for developing new therapeutic agents .
Chemical Synthesis
6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline serves as an intermediate in chemical synthesis. It’s used to construct complex molecules, particularly in the pharmaceutical industry, where precision and reliability are crucial. The compound’s reactivity allows for selective functionalization, enabling the creation of a wide array of derivatives with potential pharmacological properties .
Life Science Research
In life sciences, this compound can be used in the study of biochemical processes and pathways. Its role in modulating biological systems can provide insights into the mechanisms of diseases and the development of targeted treatments. Researchers can use it to investigate its interaction with biological targets, contributing to the understanding of cellular functions .
Material Science
The compound’s unique structure makes it a candidate for material science research, where it could be used to develop new materials with specific properties. Its incorporation into polymers or coatings could enhance the material’s durability or confer other desirable characteristics .
Analytical Chemistry
In analytical chemistry, 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline could be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for calibrating instruments or as a reference compound in chromatographic analysis .
Chromatography
The compound’s distinct chemical properties can be utilized in chromatography for separating and analyzing mixtures. It can act as a reference compound to help identify and quantify other substances within a sample. Its use in chromatography aids in the purification of compounds and the assessment of their purity .
Neurological Research
Given its structural similarity to natural neurotransmitters, this compound could be used in neurological research to study receptor binding and neurotransmission processes. It may help in the development of drugs aimed at treating neurological conditions such as Parkinson’s disease or depression .
Environmental Science
In environmental science, researchers could use this compound to study the degradation of similar structures in the environment. Understanding its breakdown products and their effects on ecosystems can inform the development of safer and more sustainable chemicals .
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFYECWFBVQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1592348-11-2 |
Source


|
| Record name | 6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2878774.png)
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2878775.png)

![1-[4-[3-(Difluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2878782.png)
![ethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2878783.png)



![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2878792.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2878795.png)
![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)